
Benzyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-oxo-2H-chromene-3-carboxylate is a coumarin derivative featuring a benzyl ester group at the 3-carboxylate position of the 2-oxo-2H-chromene scaffold. Coumarins are structurally diverse heterocyclic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. The benzyl ester group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity compared to simpler alkyl esters like methyl or ethyl derivatives .
Preparation Methods
Synthetic Routes::
Ethyl Ester Formation: The compound can be synthesized by esterification of 2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol using acid-catalyzed conditions.
Amide Formation: Another approach involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine, yielding the corresponding amide.
Succinimidyl Ester Formation: Ethyl 2-oxo-2H-chromene-3-carboxylate can be converted into its succinimidyl ester derivative, which is useful for bioconjugation and labeling applications.
Industrial Production:: While industrial-scale production methods specifically for this compound are limited, it is often synthesized in research laboratories for various applications.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-oxo-2H-chromene-3-carboxylic acid. For example:
Benzyl 2-oxo-2H-chromene-3-carboxylate+H2OH+or OH−2-Oxo-2H-chromene-3-carboxylic acid+Benzyl alcohol
-
Conditions : Hydrolysis in aqueous acetic acid (80%) at reflux for 2 hours yields N-(2-carboxyphenyl)-2-oxo-2H-chromene-3-carboxamides .
-
Catalysts : Piperidine or L-proline in ethanol under microwave irradiation enhances reaction efficiency (99% yield) .
Ring-Opening and Rearrangement Reactions
The lactone ring participates in solvent-mediated rearrangements. In basic aprotic solvents (e.g., DMF, DMSO), the compound transforms into 2-oxo-2H-chromene-3-carbonitriles via iminolactone ring opening and dehydration :
Benzyl 2-oxo-2H-chromene-3-carboxylateBase, DMF2-Oxo-2H-chromene-3-carbonitrile+Benzyl alcohol
-
Mechanism : Solvent acts as a nucleophile, opening the iminolactone ring, followed by elimination to form the nitrile group .
-
Yields : 73–92% in deep eutectic solvents or water with choline chloride .
Condensation and Cycloaddition Reactions
The compound reacts with anthranilates or benzohydrazides in glacial acetic acid to form fused heterocycles. For instance:
Benzyl 2-oxo-2H-chromene-3-carboxylate+AnthranilateAcOHN-(2-Carboxyphenyl)-2-oxo-2H-chromene-3-carboxamide
-
Conditions : Stirring at room temperature in acetic acid precipitates products directly .
-
Applications : Forms intermediates for anticancer and anti-inflammatory agents .
Functional Group Transformations
-
Esterification : Reacts with alcohols under acidic conditions to form new esters.
-
Amidation : Couples with amines (e.g., tryptamine) via acid chloride intermediates :
2-Oxo-2H-chromene-3-carbonyl chloride+TryptamineK2CO3N-(2-(1H-Indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Reactivity in Green Chemistry
Eco-friendly methods prioritize water or solvent-free conditions:
-
Solvent-free synthesis : Achieves 93–98% yield for 2-oxo-2H-chromene-3-carboxylic acids using Yb(OTf)₃ under microwave irradiation .
-
Deep eutectic solvents : Serve dual roles as solvent and catalyst, yielding 73–92% for carbonitriles .
Structural and Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Benzyl 2-oxo-2H-chromene-3-carboxylate and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits various biological activities, making it a valuable candidate in medicinal chemistry.
Biological Activities
Research has shown that derivatives of this compound possess anti-inflammatory, antimicrobial, and anticancer properties. For instance, some studies indicate that these compounds can inhibit the growth of specific cancer cell lines, showcasing their potential as anticancer agents .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Target Organism/Cell Line | Effect | Reference |
---|---|---|---|
Anticancer | HeLa cells | Growth inhibition | |
Antimicrobial | Staphylococcus aureus | Bactericidal | |
Anti-inflammatory | Mouse model | Reduced swelling |
Synthesis of Derivatives
The synthesis of this compound derivatives often involves alkylation and acylation reactions. For example, a study reported the synthesis of various alkylated derivatives with yields ranging from 14% to 77%, demonstrating the compound's versatility as a precursor for more complex molecules .
Agrochemical Applications
This compound has shown potential in agrochemicals, particularly as herbicides and insecticides. Research indicates that certain coumarin derivatives can act as effective plant growth regulators.
Table 2: Agrochemical Potential of this compound Derivatives
Application Type | Description | Efficacy | Reference |
---|---|---|---|
Herbicides | Inhibition of weed growth | Moderate efficacy | |
Insecticides | Toxicity against specific insect pests | High efficacy |
Organic Synthesis Applications
In organic chemistry, this compound serves as a valuable building block for synthesizing various organic compounds. Its unique structural features allow for diverse functionalization routes.
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound, including:
- Esterification Reactions : Utilizing different alcohols to form esters.
- Condensation Reactions : Leading to the formation of more complex chromene derivatives.
These synthetic routes highlight the compound's accessibility for further modifications and applications in organic synthesis .
Case Studies
Several case studies exemplify the applications of this compound:
- Anticancer Study : A study investigated the anticancer properties of synthesized derivatives on various cancer cell lines. The results indicated significant growth inhibition, suggesting potential therapeutic applications in oncology .
- Agrochemical Efficacy : Research demonstrated that certain derivatives effectively reduced weed growth in agricultural settings, indicating their potential as eco-friendly herbicides.
Mechanism of Action
The exact mechanism of action remains an active area of investigation. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
This section provides a comparative analysis of benzyl 2-oxo-2H-chromene-3-carboxylate with structurally analogous coumarin-3-carboxylates, focusing on synthesis, physicochemical properties, and functional applications.
Structural and Functional Group Variations
Key Compounds for Comparison :
Methyl 2-oxo-2H-chromene-3-carboxylate (CAS 21259-42-7)
Ethyl 2-oxo-2H-chromene-3-carboxylate (CAS 1846-76-0)
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS MFCD00488484)
2-(4-Bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (CAS 854-25-1)
Yield Comparison :
Physicochemical Properties
Molecular Weight and Solubility :
- Benzyl ester : Higher molecular weight (~284.26 g/mol) compared to methyl (204.18 g/mol) and ethyl esters (218.21 g/mol), leading to reduced aqueous solubility .
- Substituent effects :
Thermal Stability :
- Methyl and ethyl esters typically exhibit melting points (m.p.) between 120–150°C .
- Bulky esters (e.g., benzyl or 4-bromophenyl derivatives) show higher m.p. (>200°C) due to stronger van der Waals interactions .
Crystallography :
- Ethyl 2-oxo-2H-chromene-3-carboxylate forms monoclinic crystals stabilized by C–H⋯O hydrogen bonds involving the carbonyl oxygen .
- Benzyl derivatives likely exhibit similar packing patterns but with additional π-π stacking from the aromatic benzyl group .
Key Research Findings
Synthetic Efficiency : Methyl and ethyl esters are more straightforward to synthesize than benzyl derivatives, which require anhydrous conditions and specialized reagents .
Bioavailability : Benzyl esters may exhibit improved membrane permeability due to lipophilicity, but this comes at the cost of reduced metabolic stability .
Crystal Engineering : Supramolecular interactions (C–H⋯O, π-π) in coumarin carboxylates are critical for designing co-crystals with tailored physicochemical properties .
Biological Activity
Benzyl 2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene class of compounds, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its chromene backbone, which is a fused benzene and pyran ring structure. The presence of the carboxylate group enhances its reactivity and potential for biological interactions.
Biological Activities
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study indicated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
3. Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been reported to possess anti-inflammatory effects. It downregulates pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : It influences signaling pathways that regulate inflammation.
Case Studies
Case Study 1: Antioxidant Efficacy in Cellular Models
A study assessed the antioxidant capacity of this compound using cellular models exposed to oxidative stress. Results indicated a dose-dependent decrease in reactive oxygen species (ROS) levels, confirming its protective role against oxidative damage .
Case Study 2: Antimicrobial Activity Assessment
Another investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing effective inhibition at concentrations as low as 50 µg/mL .
Data Table: Biological Activity Summary
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Antioxidant | High | Free radical scavenging |
Antimicrobial | Moderate | Membrane disruption |
Anti-inflammatory | High | Cytokine modulation |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl 2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via Knoevenagel condensation using L-proline as a catalyst. Key steps include:
- Reaction conditions : Ethanol as solvent, reflux at 80°C for 6–8 hours, and benzyl alcohol as the benzylating agent.
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of coumarin precursor to benzyl alcohol) and catalyst loading (10 mol% L-proline) improves yields to 75% .
- Characterization : Confirm success via 1H NMR (e.g., δ 8.56 ppm for the coumarin C4 proton and δ 5.42 ppm for the benzyl CH2 group) and 13C NMR (e.g., 162.7 ppm for the ester carbonyl) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR spectroscopy :
- 1H NMR: Key peaks include the coumarin C4 proton (δ 8.56 ppm, singlet) and benzyl CH2 (δ 5.42 ppm) .
- 13C NMR: Ester carbonyl (δ 162.7 ppm) and lactone carbonyl (δ 156.6 ppm) are diagnostic .
- IR spectroscopy : Look for C=O stretches (~1700–1750 cm−1) and aromatic C-H stretches (~3050 cm−1).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 295.1) and fragmentation patterns .
Q. What are the common challenges in purifying this compound, and what chromatographic techniques are recommended?
- Challenges : Co-elution of byproducts (e.g., unreacted benzyl alcohol) and low solubility in polar solvents.
- Solutions : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (10–30% EA). Monitor purity via TLC (Rf ~0.5 in 20% EA/hexane) .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the supramolecular architecture of this compound?
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software ) reveals bond lengths, angles, and packing motifs. For example, the coumarin core exhibits planarity, with intermolecular C–H···O interactions stabilizing the crystal lattice .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O···H contacts contribute ~25% of the surface area). Use CrystalExplorer or Mercury for visualization .
Q. What computational methods are used to predict and analyze the electronic properties and reactivity of coumarin derivatives like this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict UV-Vis spectra (e.g., λmax ~320 nm for π→π∗ transitions).
- Molecular docking : Study binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
- Hirshfeld charge analysis : Identifies electron-rich/depleted regions influencing reactivity (e.g., nucleophilic attack at the lactone carbonyl) .
Q. How do substituent variations on the coumarin core affect the compound’s photophysical properties, and what experimental approaches can quantify these effects?
- Substituent effects : Electron-donating groups (e.g., –OCH3) redshift absorption/emission via extended conjugation.
- Experimental methods :
Q. Methodological Notes
Properties
CAS No. |
324065-51-2 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
benzyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H12O4/c18-16(20-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)19/h1-10H,11H2 |
InChI Key |
TWXSEJRQEDMZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.